8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(3-Methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis can be scaled up using commercially available reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(3-Methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
8-(3-Methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
8-(3-Methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1).
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications across multiple scientific disciplines.
Properties
IUPAC Name |
8-[(3-methoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-17-14-4-2-3-13(11-14)12-16-7-5-15(6-8-16)18-9-10-19-15/h2-4,11H,5-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULJABOHAOAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(CC2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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